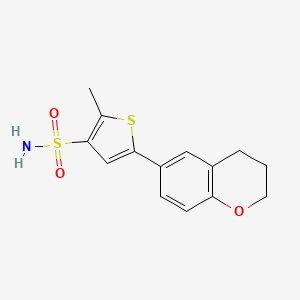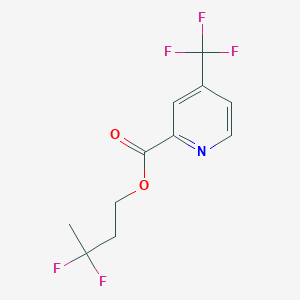![molecular formula C20H31NO2 B7437158 N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437158.png)
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine, also known as UMB 68, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
作用機序
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 acts as a selective sigma-1 receptor agonist, which modulates various cellular pathways involved in neuroprotection, neuroplasticity, and neurotransmitter release. Sigma-1 receptors are located in the endoplasmic reticulum and regulate calcium signaling, protein folding, and lipid metabolism. Activation of sigma-1 receptors by N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been shown to enhance synaptic plasticity, reduce neuroinflammation, and protect against oxidative stress.
Biochemical and Physiological Effects:
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 can increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and growth. In vivo studies have shown that N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 can improve cognitive function, reduce anxiety-like behavior, and enhance neurogenesis in animal models.
実験室実験の利点と制限
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has several advantages for lab experiments, including its high potency, selectivity, and water solubility. N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 is also relatively stable and can be easily synthesized in large quantities. However, N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has some limitations, including its potential cytotoxicity at high concentrations and its limited bioavailability in vivo.
将来の方向性
There are several future directions for N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 research, including the development of new sigma-1 receptor agonists with improved pharmacological properties, the investigation of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 as a potential therapeutic agent for neurodegenerative diseases and cancer, and the exploration of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68's mechanism of action at the molecular level. Additionally, more studies are needed to determine the optimal dosage and administration route of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 for in vivo experiments.
合成法
The synthesis of N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 involves the reaction of 1,9-dioxaspiro[5.5]undecane-4,8-dione with 5-phenylpentylamine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 in its pure form.
科学的研究の応用
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been shown to act as a selective sigma-1 receptor agonist, which may have therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine 68 has been used as a lead compound for the development of new drugs.
特性
IUPAC Name |
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO2/c1-3-7-18(8-4-1)9-5-2-6-13-21-19-10-14-23-20(17-19)11-15-22-16-12-20/h1,3-4,7-8,19,21H,2,5-6,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPGYIJIBIGJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1NCCCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenylpentyl)-1,9-dioxaspiro[5.5]undecan-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Bromophenyl)-3-[(2-methylfuran-3-yl)methylamino]propanoic acid](/img/structure/B7437076.png)
![Methyl 6-[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-5-methoxypyrimidine-4-carboxylate](/img/structure/B7437083.png)
![Methyl 5-methoxy-6-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethylamino]pyrimidine-4-carboxylate](/img/structure/B7437100.png)
![(2S)-2-[(5-chloroquinolin-8-yl)methylamino]-3-methoxypropan-1-ol](/img/structure/B7437112.png)

![2-Methyl-4-[5-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B7437125.png)

![N-methyl-4-phenyl-N-[2-(2H-tetrazol-5-yl)propyl]-1,3,5-triazin-2-amine](/img/structure/B7437133.png)

![3-Amino-7-[4-(1-hydroxyethyl)phenyl]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7437141.png)
![N-[4-(2-phenylethoxy)butyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437144.png)
![N-[3-(2-phenylethoxy)propyl]-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437148.png)
![N-(6-phenylhexyl)-1,9-dioxaspiro[5.5]undecan-4-amine](/img/structure/B7437150.png)
![(3S)-3-[[3-[3-(benzimidazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B7437163.png)